(4-Phenylnaphthalen-1-yl)acetic acid
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Overview
Description
2-(4-phenylnaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C18H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a phenyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylnaphthalen-1-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromonaphthalene and phenylboronic acid.
Suzuki Coupling Reaction: The 4-bromonaphthalene undergoes a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms 4-phenylnaphthalene.
Industrial Production Methods
Industrial production methods for 2-(4-phenylnaphthalen-1-yl)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-phenylnaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthalene-1,4-dicarboxylic acid.
Reduction: Formation of 2-(4-phenylnaphthalen-1-yl)ethanol.
Substitution: Formation of halogenated derivatives of 2-(4-phenylnaphthalen-1-yl)acetic acid.
Scientific Research Applications
2-(4-phenylnaphthalen-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-phenylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthaleneacetic acid: A plant hormone used to promote root formation.
Phenylacetic acid: An organic compound used in the synthesis of various pharmaceuticals.
Naphthalene derivatives: Such as 1-naphthoic acid and 2-naphthoic acid, which have different substitution patterns on the naphthalene ring.
Uniqueness
2-(4-phenylnaphthalen-1-yl)acetic acid is unique due to the presence of both a phenyl group and an acetic acid moiety attached to the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
(4-Phenylnaphthalen-1-yl)acetic acid, also known by its CAS number 4022-43-9, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₄O₂
- Molecular Weight : 262.30 g/mol
- LogP : 4.13 (indicating lipophilicity)
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines. For instance, research on arylnaphthalene lignan glycosides, which include derivatives of this compound, showed significant activity against HT-29 (colon cancer), MDA-MB 435/231 (breast cancer), and OVCAR3 (ovarian cancer) cell lines. The structure-activity relationship indicated that specific substitutions on the sugar moieties enhanced biological activity, with IC₅₀ values suggesting potent antiproliferative effects in certain configurations .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure. Key features that enhance its biological efficacy include:
- Aromatic Substitution : The presence of phenyl groups increases lipophilicity and may enhance membrane permeability.
- Carboxymethyl Group : This functional group is crucial for the desired biological activity in related compounds, affecting solubility and interaction with biological targets.
Case Study 1: Antiproliferative Effects
In a comparative study of various phenyl-acetic acid derivatives, it was found that modifications in the aromatic rings significantly impacted their antiproliferative activities against cancer cell lines. For example, compounds with larger aromatic systems exhibited reduced activity, highlighting the importance of structural optimization .
Research exploring the mechanisms of action for similar compounds suggests that they may interfere with essential cellular processes such as protein synthesis and enzyme inhibition. These interactions are critical for developing new therapeutic agents targeting bacterial infections and cancer .
Summary Table of Biological Activities
Properties
CAS No. |
4022-43-9 |
---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-(4-phenylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C18H14O2/c19-18(20)12-14-10-11-16(13-6-2-1-3-7-13)17-9-5-4-8-15(14)17/h1-11H,12H2,(H,19,20) |
InChI Key |
WUUXSXMOMUJQRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)CC(=O)O |
Origin of Product |
United States |
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